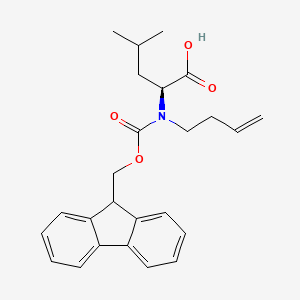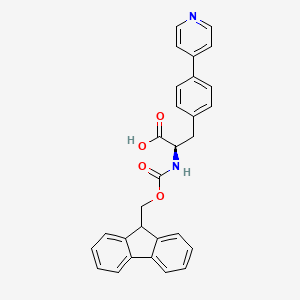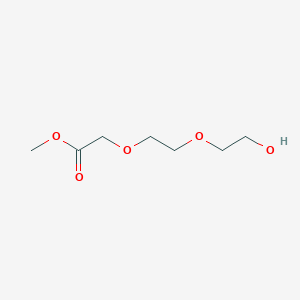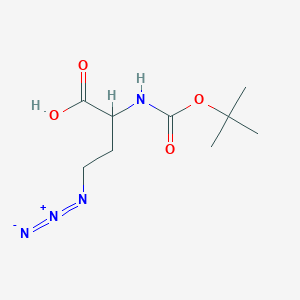
N-Fmoc-N-(3-buten-1-yl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-N-(3-buten-1-yl)-L-leucine is a derivative of the amino acid leucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a butenyl side chain. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(3-buten-1-yl)-L-leucine typically involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using the Fmoc group. This is achieved by reacting L-leucine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Butenyl Group: The protected leucine is then reacted with 3-buten-1-yl bromide in the presence of a base like potassium carbonate to introduce the butenyl side chain.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-N-(3-buten-1-yl)-L-leucine undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Peptide Bond Formation: The free amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Oxidation and Reduction: The butenyl side chain can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Peptide Bond Formation: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling reagents like HATU in the presence of bases like N-methylmorpholine (NMM).
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Deprotection: Free amino group of leucine.
Peptide Bond Formation: Peptides or polypeptides.
Oxidation and Reduction: Various oxidized or reduced forms of the butenyl side chain.
Aplicaciones Científicas De Investigación
N-Fmoc-N-(3-buten-1-yl)-L-leucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The primary mechanism of action of N-Fmoc-N-(3-buten-1-yl)-L-leucine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed to reveal the free amino group, allowing the peptide to function as intended.
Comparación Con Compuestos Similares
Similar Compounds
- N-Fmoc-N-(3-buten-1-yl)-glycine
- N-Fmoc-N-(3-buten-1-yl)-L-alanine
- N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine
Uniqueness
N-Fmoc-N-(3-buten-1-yl)-L-leucine is unique due to its specific side chain and the presence of the Fmoc protecting group. This combination allows for selective reactions and modifications, making it a valuable tool in peptide synthesis. Compared to similar compounds, it offers distinct reactivity and stability, which can be advantageous in certain synthetic applications.
Propiedades
IUPAC Name |
(2S)-2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-4-5-14-26(23(24(27)28)15-17(2)3)25(29)30-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h4,6-13,17,22-23H,1,5,14-16H2,2-3H3,(H,27,28)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBUOMPDTGHXAT-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,4-Butanediylbis(oxy)]bis(ethanamine)](/img/structure/B8233510.png)



![(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid](/img/structure/B8233534.png)

![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)

![(2S)-4-(2,6-dichlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233573.png)



